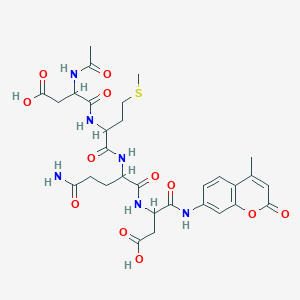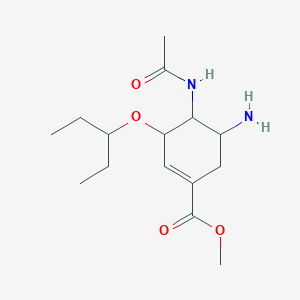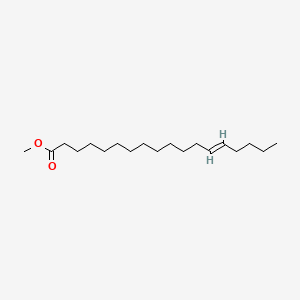
13-Octadecenoic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Octadecenoic acid, methyl ester, also known as methyl oleate, is an organic compound with the molecular formula C19H36O2. It is a fatty acid methyl ester derived from oleic acid, a monounsaturated omega-9 fatty acid. This compound is commonly found in various plant oils and animal fats and is widely used in the production of biodiesel, lubricants, and surfactants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 13-Octadecenoic acid, methyl ester can be synthesized through the esterification of oleic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound involves the transesterification of triglycerides found in vegetable oils or animal fats with methanol. This process is catalyzed by either an acid or a base, such as sodium hydroxide or potassium hydroxide. The reaction produces glycerol as a byproduct, which can be separated and purified for other uses .
Types of Reactions:
Reduction: The compound can be reduced to form saturated fatty acid methyl esters, such as methyl stearate.
Substitution: It can participate in substitution reactions, such as halogenation, where the double bond is replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, hydroperoxides, and other oxygenated derivatives.
Reduction: Methyl stearate and other saturated fatty acid methyl esters.
Substitution: Halogenated fatty acid methyl esters.
Aplicaciones Científicas De Investigación
13-Octadecenoic acid, methyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 13-Octadecenoic acid, methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also modulate the activity of various enzymes involved in lipid metabolism and signaling pathways . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
cis-13-Octadecenoic acid, methyl ester: This is the cis isomer of 13-Octadecenoic acid, methyl ester, with similar chemical properties but different spatial configuration.
9,12-Octadecadienoic acid, methyl ester:
Methyl stearate: A saturated fatty acid methyl ester with no double bonds, making it more stable but less reactive than this compound.
Uniqueness: this compound is unique due to its monounsaturated structure, which provides a balance between stability and reactivity. This makes it suitable for various applications, including biodiesel production and as a chemical intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C19H36O2 |
|---|---|
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
methyl (E)-octadec-13-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7H,3-5,8-18H2,1-2H3/b7-6+ |
Clave InChI |
OPLQDSJPOHPOSZ-VOTSOKGWSA-N |
SMILES isomérico |
CCCC/C=C/CCCCCCCCCCCC(=O)OC |
SMILES canónico |
CCCCC=CCCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


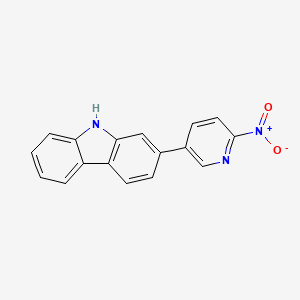
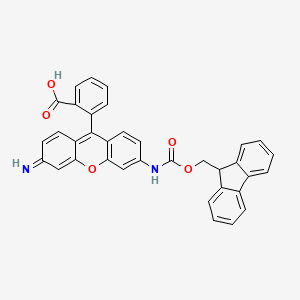

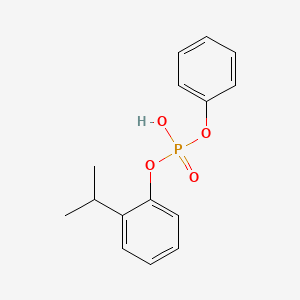
![N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B15130084.png)

![2-amino-7-(3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl)-1H-purin-6-one](/img/structure/B15130089.png)


![2-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B15130097.png)
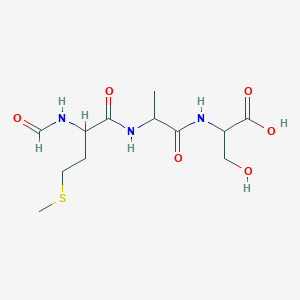
![6,7-Dihydro-N-methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15130123.png)
